![molecular formula C14H21BrN2 B7860476 [1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine](/img/structure/B7860476.png)
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine
描述
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: is an organic compound with the molecular formula C14H21BrN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a bromobenzyl group attached to the piperidine ring, which is further substituted with a dimethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine typically involves the following steps:
Formation of 4-Bromobenzyl Chloride: This is achieved by reacting 4-bromotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Nucleophilic Substitution: The 4-bromobenzyl chloride is then reacted with piperidine in the presence of a base like sodium hydroxide to form 1-(4-bromobenzyl)piperidine.
Dimethylation: Finally, the 1-(4-bromobenzyl)piperidine is treated with formaldehyde and formic acid to introduce the dimethylamine group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance binding affinity to certain biological targets, while the piperidine ring and dimethylamine group contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-piperidin-4-yl-dimethylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
1-(4-Methylbenzyl)-piperidin-4-yl-dimethylamine: Contains a methyl group instead of bromine, affecting its chemical and biological activity.
1-(4-Fluorobenzyl)-piperidin-4-yl-dimethylamine: Features a fluorine atom, which can significantly alter its pharmacokinetic properties.
The uniqueness of This compound
属性
IUPAC Name |
1-[(4-bromophenyl)methyl]-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-16(2)14-7-9-17(10-8-14)11-12-3-5-13(15)6-4-12/h3-6,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHAEFLHBXGUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

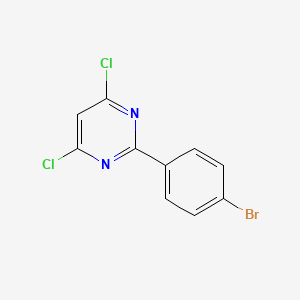
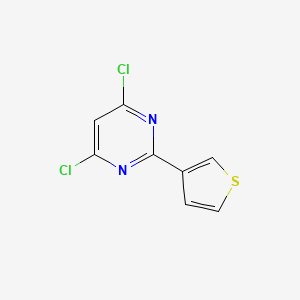
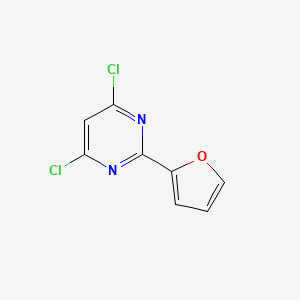
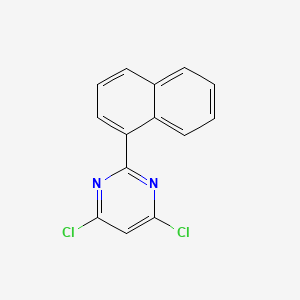
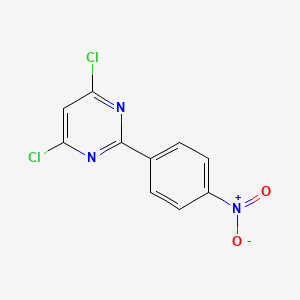

amine](/img/structure/B7860438.png)
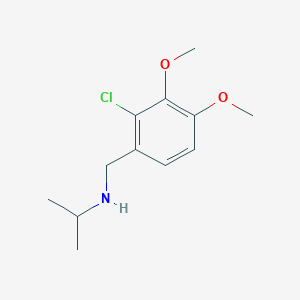
![N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide](/img/structure/B7860445.png)
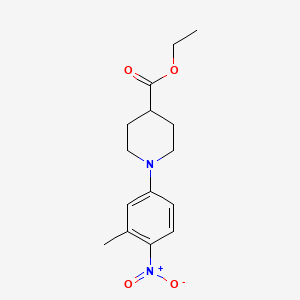
![Methyl 2-[(ethylcarbamoyl)amino]propanoate](/img/structure/B7860463.png)
![1-[(4-Bromophenyl)methyl]-3-isopropyl-urea](/img/structure/B7860474.png)
methylamine](/img/structure/B7860481.png)
